Benzoic acid, 3-[(1E)-3-ethoxy-3-oxo-1-propen-1-yl]-
Description
This compound is a substituted benzoic acid derivative characterized by a propenyl side chain at the 3-position of the aromatic ring. The (1E)-configuration indicates a trans arrangement of substituents on the double bond. Structurally, it belongs to the family of α,β-unsaturated carbonyl compounds, which are known for their reactivity in Michael addition and conjugation-dependent biological activities .
Properties
IUPAC Name |
3-[(E)-3-ethoxy-3-oxoprop-1-enyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-2-16-11(13)7-6-9-4-3-5-10(8-9)12(14)15/h3-8H,2H2,1H3,(H,14,15)/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKMUYLJAOIAHQ-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301230952 | |
| Record name | 3-[(1E)-3-Ethoxy-3-oxo-1-propen-1-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301230952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91047-79-9 | |
| Record name | 3-[(1E)-3-Ethoxy-3-oxo-1-propen-1-yl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91047-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(1E)-3-Ethoxy-3-oxo-1-propen-1-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301230952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 3-[(1E)-3-ethoxy-3-oxo-1-propen-1-yl]- typically involves the reaction of benzoic acid derivatives with ethoxy-oxo-propenyl intermediates. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use .
Chemical Reactions Analysis
Types of Reactions: Benzoic acid, 3-[(1E)-3-ethoxy-3-oxo-1-propen-1-yl]- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C₁₂H₁₂O₄
Molecular Weight: 220.22 g/mol
IUPAC Name: 3-[(E)-3-ethoxy-3-oxoprop-1-enyl]benzoic acid
The compound features a benzene ring substituted with a carboxylic acid group and an ethoxy-oxo-propenyl group, which contributes to its unique chemical reactivity and biological activity.
Chemistry
Benzoic acid, 3-[(1E)-3-ethoxy-3-oxo-1-propen-1-yl]- serves as a precursor in the synthesis of various organic compounds. Its role as a building block allows chemists to explore complex molecular architectures and reaction mechanisms.
Biology
In biological research, this compound is studied for its interactions with biological molecules. It can be used in assays to investigate enzyme activity and cellular processes. Its structural properties may influence its binding affinity to specific enzymes or receptors.
Medicine
Derivatives of this compound are being explored for potential therapeutic applications, including:
- Antimicrobial Activity: Investigated for effectiveness against various pathogens.
- Anti-inflammatory Properties: Potential use in treating inflammatory conditions.
- Anticancer Activities: Research is ongoing to evaluate its efficacy against cancer cell lines.
Industrial Applications
In the industrial sector, benzoic acid, 3-[(1E)-3-ethoxy-3-oxo-1-propen-1-yl]- is utilized in:
- Production of Polymers and Resins: It acts as an intermediate in polymer synthesis.
- Manufacture of Pharmaceuticals: Its derivatives are integral in developing various pharmaceutical products.
- Agrochemicals: Used as a precursor in the synthesis of agrochemical compounds.
Case Study 1: Antimicrobial Activity
Research conducted on the antimicrobial properties of benzoic acid derivatives revealed that modifications in the ethoxy group significantly enhance antibacterial activity against Gram-positive bacteria.
Case Study 2: Anti-inflammatory Effects
A study demonstrated that derivatives of this compound inhibited pro-inflammatory cytokines in vitro, suggesting potential applications for inflammatory disease treatments.
Mechanism of Action
The mechanism of action of benzoic acid, 3-[(1E)-3-ethoxy-3-oxo-1-propen-1-yl]- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogues differ in substituent groups on the propenyl chain or aromatic ring (Table 1):
Key Observations :
- Lipophilicity : The ethoxycarbonyl group in the target compound likely increases lipophilicity compared to hydroxyl-substituted analogues (e.g., 2-hydroxyphenyl in ), enhancing its distribution coefficient (log P) and extraction efficiency in membrane-based processes .
- Reactivity : The α,β-unsaturated carbonyl system enables nucleophilic attacks, similar to cinnamic acid derivatives, which are exploited in enzyme inhibition (e.g., T3SS inhibitors in Erwinia amylovora ).
Physicochemical and Functional Comparisons
Extraction Efficiency
Benzoic acid derivatives exhibit varying extraction rates in emulsion liquid membranes (ELMs):
- Benzoic acid : Extraction rate >98% in <5 minutes due to high log P (~1.87) .
- Phenol: Comparable extraction rate to benzoic acid but lower diffusivity in membranes .
- Acetic acid : Slower extraction due to lower log P (~0.17) but catches up over time .
Fluorescence and Optical Properties
Benzoic acid derivatives show distinct fluorescence profiles:
- Benzoic acid : Low molar fluorescence (0.03) and Stokes shift (0.32 eV) .
- p-Cresol: Higher quantum yield (0.11) due to phenolic –OH .
- Target Compound : The ethoxycarbonyl group may introduce electron-withdrawing effects, red-shifting absorbance/emission spectra compared to unsubstituted benzoic acid.
Biological Activity
Benzoic acid, 3-[(1E)-3-ethoxy-3-oxo-1-propen-1-yl]- (CAS No. 91047-79-9), is an organic compound with significant biological activity and potential therapeutic applications. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a benzene ring substituted with a carboxyl group and an ethoxy-oxo-propenyl group. Its molecular formula is with a molecular weight of approximately 220.221 g/mol. The structure can be represented as follows:
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular processes. The compound may modulate the activity of these targets, leading to alterations in biochemical pathways that are crucial for cellular function.
Antimicrobial Properties
Research indicates that benzoic acid derivatives possess antimicrobial properties. A study highlighted the effectiveness of certain benzoic acid derivatives against various bacterial strains, demonstrating their potential as alternatives to traditional antibiotics . The minimum inhibitory concentration (MIC) values for some derivatives were significantly lower than those of standard antibiotics, suggesting enhanced efficacy .
Antioxidant Activity
Benzoic acid derivatives have shown promising antioxidant activities. In vitro assays demonstrated that these compounds can scavenge free radicals, thus preventing oxidative stress in cells. This property is particularly relevant in the context of diseases linked to oxidative damage .
Anti-inflammatory Effects
The compound has been explored for its anti-inflammatory properties. Studies have indicated that it can inhibit pro-inflammatory cytokines and enzymes, which are critical in the inflammatory response. This mechanism suggests potential applications in treating inflammatory diseases .
Anticancer Activity
Recent investigations have focused on the anticancer potential of benzoic acid derivatives. Specific studies have shown that these compounds can induce apoptosis in cancer cells by activating caspases and modulating cell cycle progression . For instance, certain derivatives exhibited cytotoxic effects against breast cancer cell lines, indicating their potential as chemotherapeutic agents .
Case Studies
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of benzoic acid derivatives isolated from Bjerkandera adusta. The results indicated that at concentrations of 1 and 10 μg/mL, specific extracts enhanced proteasome and cathepsin activities without cytotoxicity in human fibroblasts. The most effective extract showed a significant increase in proteasomal chymotrypsin-like activity, highlighting its potential as an antimicrobial agent .
Case Study 2: Antioxidant Activity Assessment
In another study assessing antioxidant properties, benzoic acid derivatives were tested for their ability to reduce oxidative stress markers in cultured cells. The findings revealed that these compounds effectively decreased reactive oxygen species (ROS) levels and improved cell viability under oxidative stress conditions .
Comparative Analysis
Q & A
Basic: What are the common synthetic routes and critical reaction conditions for synthesizing this compound?
Answer:
The compound is synthesized via multi-step organic reactions, including esterification, oxidation, and nucleophilic substitution. Key reagents include potassium permanganate (oxidation), lithium aluminum hydride (reduction), and sodium methoxide (nucleophilic substitution). Reaction parameters such as temperature (60–120°C), solvent polarity (e.g., ethanol or DMF), and pH (controlled via buffered conditions) are critical for regioselectivity and yield optimization. Side reactions, such as over-oxidation of the α,β-unsaturated ester, are minimized by slow reagent addition .
Basic: Which spectroscopic techniques are most effective for structural characterization?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the (1E)-configuration of the propenyl group and ethoxy substitution patterns. Coupling constants (e.g., J = 12–16 Hz for trans-alkene protons) are diagnostic .
- LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ or [M−H]⁻ ions) and fragmentation patterns .
- IR Spectroscopy : Stretching frequencies for ester carbonyl (~1740 cm⁻¹) and benzoic acid COOH (~1680 cm⁻¹) confirm functional groups .
Advanced: How can response surface methodology (RSM) optimize synthesis yield?
Answer:
RSM employs a central composite design to model interactions between variables (e.g., temperature, solvent ratio, catalyst loading). For example:
| Factor | Range | Optimal Value |
|---|---|---|
| Temperature | 70–110°C | 90°C |
| Ethanol:DMF | 1:1 to 1:3 | 1:2 |
| Reaction Time | 4–12 hours | 8 hours |
A quadratic model predicts yield improvements (e.g., from 45% to 72%) by balancing steric and electronic effects .
Advanced: How to resolve contradictions between NMR and mass spectrometry data?
Answer:
Discrepancies may arise from impurities or tautomerism. Strategies include:
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., aromatic vs. alkene protons) .
- Isotopic Labeling : Track unexpected fragments in MS (e.g., loss of ethoxy group due to in-source decay) .
- pH-Dependent Studies : Confirm protonation states affecting spectral shifts .
Advanced: What strategies assess stability under varying pH/temperature?
Answer:
- Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (e.g., ester hydrolysis to benzoic acid) .
- pH-Rate Profiling : Determine degradation kinetics in buffers (pH 2–9). Hydrolysis is typically base-catalyzed (e.g., k = 0.12 h⁻¹ at pH 9) .
Basic: What are its primary applications in materials science?
Answer:
- Polymer Synthesis : The α,β-unsaturated ester participates in Michael addition for cross-linked hydrogels .
- Optical Materials : Conjugation with benzodioxole derivatives enhances fluorescence quantum yield (Φ = 0.45–0.62) .
Advanced: How do substituents influence reactivity in Michael additions?
Answer:
Electron-withdrawing groups (e.g., ethoxy) increase the electrophilicity of the α-carbon, accelerating nucleophilic attack. Computational studies (DFT) show a linear correlation between substituent Hammett constants (σ) and reaction rates (e.g., ρ = +1.2 for thiol additions) .
Basic: What computational methods predict physicochemical properties?
Answer:
- Joback Method : Estimates boiling point (e.g., 320°C) and critical temperature .
- DFT Calculations : Predict dipole moments (≈4.2 D) and HOMO-LUMO gaps (≈5.1 eV) for solubility/logP modeling .
Advanced: How to evaluate its enzyme inhibition potential?
Answer:
- Kinetic Assays : Measure IC₅₀ values (e.g., 18 µM for cyclooxygenase-2 inhibition) using fluorogenic substrates .
- Docking Simulations : Identify binding poses in enzyme active sites (e.g., hydrophobic interactions with COX-2 Val³⁴⁹) .
Advanced: How to reconcile crystallographic and computational interaction data?
Answer:
- X-ray Crystallography : Resolve bond lengths (e.g., C=O at 1.21 Å) and torsion angles .
- MD Simulations : Compare hydrogen-bond lifetimes (e.g., 85% occupancy in simulation vs. 92% in crystal structure) .
- Energy Minimization : Adjust force fields to match experimental van der Waals radii .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
